Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-15(12-8-4-3-5-9-12)18-11-7-6-10-13(18)17-14/h3-11H,2H2,1H3 |
InChI Key |
SWBLQJGCDCWQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone, followed by esterification. One common method is the condensation of 2-aminopyridine with benzaldehyde in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with ethyl chloroformate to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the imidazo[1,2-a]pyridine core.
Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Substituted phenyl and pyridine derivatives.
Scientific Research Applications
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with DNA to interfere with replication and transcription processes. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Key Structural and Reactivity Differences
Key Observations :
- Positional Effects : Halogen substituents at positions 7 or 8 (e.g., Cl, I) enhance reactivity in cross-coupling reactions (e.g., Suzuki coupling) due to their electron-withdrawing nature and ability to act as leaving groups . In contrast, the phenyl group at position 3 in the parent compound limits reactivity under similar conditions, likely due to steric hindrance and electronic stabilization .
- Functional Group Versatility : The 3-chloro derivative (Table 1, row 3) demonstrates broader synthetic utility, enabling nucleophilic substitution with ethanethiolate to form sulfide/sulfonyl derivatives (e.g., ethyl 3-ethylsulfonylimidazo[1,2-a]pyridine-2-carboxylate) .
Physicochemical Properties
Table 2: NMR and Solubility Trends
Biological Activity
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an imidazo[1,2-a]pyridine core structure with an ethyl ester group at the 2-position and a phenyl group at the 3-position. The molecular formula is CHNO, with a molecular weight of approximately 266.29 g/mol. This unique structure contributes to its pharmacological properties, making it a subject of interest in drug development.
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this structure have shown effectiveness against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Effective Concentration (μg/mL) |
|---|---|---|
| This compound | Antibacterial | 32 |
| Ethyl 4-phenylimidazo[1,2-a]pyridine-3-carboxylate | Antifungal | 16 |
| Ethyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate | Antibacterial | 8 |
2. Anticancer Properties
This compound has been evaluated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer).
Case Study: Apoptosis Induction in Cancer Cells
In a study involving MDA-MB-231 cells treated with this compound:
- Concentration : 10 μM
- Outcome : Enhanced caspase-3 activity (1.33–1.57 times increase)
This indicates that the compound may act as a microtubule-destabilizing agent, similar to other known anticancer agents.
3. Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor. Interaction studies indicate that it may bind effectively to biological targets such as cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.
Table 2: Enzyme Inhibition Profile
| Enzyme Target | IC (μM) | Mechanism of Action |
|---|---|---|
| CDK2 | 0.36 | Competitive Inhibition |
| CDK9 | 1.8 | Competitive Inhibition |
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. Variations in substituents can significantly affect potency and selectivity against various biological targets.
Key Findings from SAR Studies:
- Substituents at the phenyl group influence binding affinity.
- The presence of an ethoxycarbonyl group enhances solubility and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
